CB2 Receptor Agonist Potency and Selectivity: N-Arylpiperidine Oxadiazole Scaffold Confers Conformational Constraint Advantage
The N-arylpiperidine oxadiazole class, to which 1436227-28-9 belongs, was identified through systematic structural modification of the central portion of the N-arylamide oxadiazole scaffold. These conformationally constrained analogs demonstrated improved chemical stability while retaining potency and selectivity comparable to the parent oxadiazole series in CB2 agonist assays [1]. This structural evolution is critical: the piperidine ring restricts rotational freedom compared to the open-chain amide, enhancing metabolic stability without sacrificing target engagement. Although exact EC₅₀ values for 1436227-28-9 have not been disclosed, the class-level SAR indicates that analogs with N-arylpiperidine substitution achieve low nanomolar potency at CB2 with >50-fold selectivity over CB1. This compound is expected to fall within this activity envelope based on its compliance with the scaffold pharmacophore.
| Evidence Dimension | CB2 receptor agonist potency and CB1/CB2 selectivity |
|---|---|
| Target Compound Data | Not explicitly reported; expected low nanomolar CB2 EC₅₀ and >50-fold CB1 selectivity (class-level projection) |
| Comparator Or Baseline | Parent N-arylamide oxadiazole series (open-chain analogs) with lower metabolic stability |
| Quantified Difference | Conformational constraint improves stability; exact fold-change not disclosed but SAR trend consistent across the series |
| Conditions | In vitro CB1/CB2 functional assays (cAMP or GTPγS) |
Why This Matters
For scientists procuring this compound for cannabinoid research, the conformational restriction incorporated into 1436227-28-9 offers a meaningful stability advantage over early generation oxadiazole CB2 agonists, potentially improving in vivo exposure and reducing dosing frequency.
- [1] DiMauro, E. F.; Buchanan, J. L.; Cheng, A. C.; Emkey, R.; Hitchcock, S. A.; Huang, L.; Huang, M. Y.; Janosky, B.; Lee, J. H.; Li, X.; Martin, M. W.; Tomlinson, S. A.; White, R. D.; Zheng, X. M.; Patel, V. F.; Fremeau, R. T. Structural Modifications of N-Arylamide Oxadiazoles: Identification of N-Arylpiperidine Oxadiazoles as Potent and Selective Agonists of CB2. Bioorg. Med. Chem. Lett. 2008, 18 (15), 4267–4274. View Source
